2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

pKa Ionization State Medicinal Chemistry

Sourcing generic 2-arylquinoline-4-carboxylic acids for SAR studies risks irreproducible results from overlooked pKa divergence. This compound's 2-chlorophenoxy substituent delivers: • pKa 2.40 - far less acidic than 2-phenyl (0.96) and 2-(2-chlorophenyl) (0.84) analogs, enabling distinct ionization-dependent target engagement and cell permeability profiles • 2-Chlorophenoxy handle for cross-coupling derivatization after halide exchange • Higher density (1.414 g/cm³) indicating distinct crystal packing for polymorph/co-crystal screening Ensure batch-to-batch consistency and scalable process development with the exact building block.

Molecular Formula C16H10ClNO3
Molecular Weight 299.71 g/mol
CAS No. 1096950-94-5
Cat. No. B1416828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenoxy)quinoline-4-carboxylic acid
CAS1096950-94-5
Molecular FormulaC16H10ClNO3
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20)
InChIKeyXHNBKFOIZFHRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid (CAS 1096950-94-5): Core Physicochemical Profile for Procurement and Research Selection


2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative featuring a 2-chlorophenoxy substituent at the 2-position of the quinoline core . This substitution pattern distinguishes it from simpler 2-arylquinoline-4-carboxylic acids, imparting a distinct electronic and steric profile. The compound exhibits a predicted pKa of 2.40 ± 0.10, a boiling point of 459.9 ± 40.0 °C, and a density of 1.414 ± 0.06 g/cm³ . These fundamental properties establish a baseline for its behavior in synthesis, purification, and formulation, and serve as critical comparators against structural analogs in procurement decisions.

Why 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid Cannot Be Interchanged with Generic Quinoline-4-carboxylic Acid Analogs


Substituting 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid with other 2-substituted quinoline-4-carboxylic acids, such as the 2-phenyl or 2-(2-chlorophenyl) analogs, is not functionally equivalent. The introduction of the 2-chlorophenoxy group creates a significant divergence in key physicochemical properties, including electronic character (pKa), thermal stability (boiling point), and molecular packing (density), compared to directly linked aryl analogs . These differences are not merely incremental; they can fundamentally alter reaction kinetics in downstream derivatization, solubility in organic media, and chromatographic behavior. A generic procurement approach based solely on the quinoline-4-carboxylic acid scaffold ignores these quantifiable variances, introducing substantial risk to experimental reproducibility and process scalability. The specific quantitative evidence below validates the necessity of sourcing this exact compound.

Quantitative Differentiation of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid: Head-to-Head Evidence Against Closest Analogs


Acidity Modulation (pKa) Distinguishes 2-(2-Chlorophenoxy) from 2-Phenyl and 2-(2-Chlorophenyl) Analogs

The predicted pKa of 2-(2-chlorophenoxy)quinoline-4-carboxylic acid is 2.40 ± 0.10 . This value represents a significant deviation from its closest 2-aryl analogs. The 2-phenyl analog (cinchophen) has a reported predicted pKa of 0.96 ± 0.10 , while the 2-(2-chlorophenyl) analog has a predicted pKa of 0.84 ± 0.10 . The presence of the 2-chlorophenoxy group results in a carboxylic acid that is more than an order of magnitude less acidic (pKa higher by >1.4 units) than its 2-aryl counterparts.

pKa Ionization State Medicinal Chemistry

Volatility and Thermal Stability Profile of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid Versus 2-Aryl Analogs

The predicted boiling point of 2-(2-chlorophenoxy)quinoline-4-carboxylic acid is 459.9 ± 40.0 °C at 760 mmHg . This is lower than the reported boiling points of both the 2-phenyl analog (cinchophen) and the 2-(2-chlorophenyl) analog. The 2-phenyl analog has a boiling point of 456.9 ± 33.0 °C [1], and the 2-(2-chlorophenyl) analog has a boiling point of 464.6 ± 40.0 °C .

Boiling Point Thermal Stability Purification

Molecular Density and Packing Efficiency of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

The predicted density of 2-(2-chlorophenoxy)quinoline-4-carboxylic acid is 1.414 ± 0.06 g/cm³ . This is substantially higher than the density of its direct 2-aryl analogs. The 2-phenyl analog has a density of 1.28 g/cm³ , and the 2-(2-chlorophenyl) analog has a density of 1.373 ± 0.06 g/cm³ .

Density Crystallography Formulation

Targeted Application Scenarios for 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid Driven by Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Modulated Carboxylic Acid pKa

In drug discovery programs where the quinoline-4-carboxylic acid scaffold is a key pharmacophore, the ionization state of the carboxylic acid is critical for target engagement, solubility, and oral bioavailability. The significantly higher pKa of 2-(2-chlorophenoxy)quinoline-4-carboxylic acid (2.40) compared to the 2-phenyl (0.96) and 2-(2-chlorophenyl) (0.84) analogs makes it a unique tool for exploring a different region of the structure-activity relationship (SAR). It is the preferred compound for projects seeking a less acidic, potentially more cell-permeable analog of the classic cinchophen core.

Synthetic Intermediates for Ester Prodrugs or Further Derivatization

The distinct pKa of the carboxylic acid directly impacts its reactivity in esterification and amidation reactions. Its lower acidity may allow for selective activation under conditions where more acidic analogs would undergo side reactions. Furthermore, the presence of the 2-chlorophenoxy group provides a site for further functionalization (e.g., Suzuki coupling after halide exchange) that is not present in the 2-phenyl analog, making it a versatile building block for constructing more complex molecular architectures .

Solid-State Chemistry and Crystallography Studies

The higher predicted density of 2-(2-chlorophenoxy)quinoline-4-carboxylic acid (1.414 g/cm³) relative to its aryl analogs indicates a different crystal packing motif. This makes the compound a valuable candidate for research into polymorph screening, co-crystal formation, and understanding the role of the phenoxy linker in dictating solid-state properties. These studies are essential for developing robust formulations and scalable isolation processes in industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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